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Compound of Interest

5-(4-Carboxyphenoxy)isophthalic
Compound Name: d
aci

. Get Quote

Cat. No.: B11930067

Executive Summary & Ligand Profile

H3CIP is a semi-rigid, tricarboxylic acid Schiff base ligand.[1] Its structural uniqueness lies in
the imine (-CH=N-) linker bridging the isophthalic acid moiety and the benzoic acid tail. This
linker introduces specific electronic transitions (n - 11, 77— 717) responsible for luminescence and
provides a degree of conformational flexibility distinct from its ether-linked analog (H3CPIA) or
the rigid H3BTC.

Feature

H3CIP (Subiject)

H3CPIA (Alternative)

H3BTC (Benchmark)

Chemical Name

5-(4-

carboxybenzylidenea

5-(4-

carboxyphenoxy)isoph

Benzene-1,3,5-

tricarboxylic acid

mino)isophthalic acid thalic acid
Linker Group Imine (-CH=N-) Ether (-O-) None (Direct C-C)
o Semi-Rigid (Torsion ) o
Flexibility Flexible (Bendable) Rigid

active)

Primary Application

Luminescent Sensing

(Explosives/lons)

Magnetism / Porosity

Gas Storage /

Catalysis

Stability Issue

Hydrolysis of imine

bond (pH sensitive)

High chemical stability

Very High

© 2026 BenchChem. All rights reserved.

Tech Support


https://www.benchchem.com/product/b11930067?utm_src=pdf-interest
https://www.researchgate.net/publication/282390720_Design_and_Synthesis_of_New_Nanosized_C_3-Symmetrical_Tricarboxylic_Acids_Key_Elongated_Ligands_for_the_Preparation_of_Highly_Porous_MOFs
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11930067?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative
Check Availability & Pricing

Structural Characterization: SC-XRD Data Comparison

The following table synthesizes crystallographic data from key H3CIP complexes (Zn, Cu, Ln)

against comparable frameworks.
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Key Structural Insights:

e Isostructurality: The Cu-H3CIP framework is often isostructural with HKUST-1 (Cu-BTC),
forming a pcu topology with paddlewheel units. However, the elongated H3CIP ligand

expands the pore size significantly compared to H3BTC.

e Coordination Modes: In Zn-H3CIP, the ligand acts as a

-bridge. The carboxylate groups typically adopt monodentate and bis(monodentate) bridging
modes, forming

Secondary Building Units (SBUs).[2]
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» Imine Linker Effect: Unlike the ether oxygen in H3CPIA, the imine nitrogen in H3CIP is less
likely to coordinate directly to the metal in these specific carboxylate-driven MOFs, but it
influences the ligand's "kink" angle, altering the final network dimensionality (e.g., favoring
2D layers in Zn-complexes vs 3D in Cu-complexes).

Performance Comparison: Luminescent Sensing

H3CIP complexes excel in chemosensing due to the Photo-induced Electron Transfer (PET)
mechanism facilitated by the Schiff base.
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Comparative Analysis:

e Sensitivity: Zn-H3CIP demonstrates superior sensitivity (lower LOD) for nitroaromatics
compared to many rigid MOFs because the flexible imine linker allows for dynamic structural
adaptation to the guest molecule, enhancing host-guest interactions.

o Selectivity: The presence of the uncoordinated imine nitrogen provides a Lewis basic site
that can specifically interact with acidic analytes (like TNP or metal cations), a feature absent
in H3CPIA or H3BTC.
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Experimental Protocols
Protocol A: Ligand Synthesis (H3CIP)

e Principle: Aldimine condensation between 5-aminoisophthalic acid and 4-formylbenzoic acid.

[3]

o Steps:

o

Dissolve 5-aminoisophthalic acid (1 mmol) and 4-formylbenzoic acid (1 mmol) in absolute
ethanol (30 mL).

Reflux at 80°C for 4—6 hours.

o

o

Critical Step: The product precipitates as a white/yellow solid. Filter hot to remove
unreacted aldehydes.

o

Wash with cold ethanol and diethyl ether. Yield >85%.

Protocol B: Single Crystal Growth (Zn-H3CIP)

e Method: Solvothermal Synthesis.[2][4]
e Reagents:
, H3CIP, 3,5-bis(pyridin-4-yl)-1,2,4-triazole (bpt) as co-ligand.

e Solvent: DMF/H20 (1:1 v/v).

e Conditions:

[¢]

Seal reagents in a Teflon-lined autoclave.

Heat to 100°C for 72 hours.

o

o

Cooling Ramp: Cool at 5°C/h to room temperature.

[¢]

Result: Colorless block crystals suitable for SC-XRD.

Visualization of Mechanisms
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Diagram 1: Synthesis & Crystallization Workflow
This flowchart illustrates the critical path from ligand precursors to the final solved structure.

Precursors Condensation H) Filter & Wash o H3CIP Ligand ___+ Metal Salt Solvothermal Slow Cooling Single Crystals ___Mounting SC-XRD
(5-AIP + 4-FBA) Schiff Base Formation (Precipitate) (Zn salt + DMF/H20) (Block-like) (Mo Ku03b1 Radiation)

Click to download full resolution via product page

Caption: Workflow for synthesizing H3CIP and generating single crystals for X-ray diffraction
analysis.

Diagram 2: Sensing Mechanism (Fluorescence Quenching)
Explaining why H3CIP complexes detect explosives (TNP/DNP).
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Caption: Mechanism of fluorescence quenching in H3CIP MOFs upon exposure to electron-
deficient nitroaromatics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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